Lauric acid-d2

Description

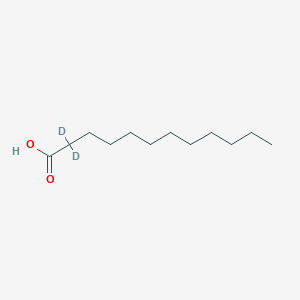

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuteriododecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-ZWGOZCLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481362 |

Source

|

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-39-4 |

Source

|

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lauric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Lauric acid-d2 (Dodecanoic-2,2-d₂ acid). It is intended to serve as a key resource for professionals in research and drug development who utilize isotopically labeled compounds. This document details the compound's physical characteristics, solubility, stability, and its applications in experimental settings, including its role as an internal standard and its influence on biological signaling pathways.

Chemical and Physical Properties

This compound is a deuterated form of lauric acid, a saturated fatty acid. The substitution of two hydrogen atoms with deuterium at the C-2 position results in a stable, isotopically labeled compound primarily used for tracer studies and as an internal standard in mass spectrometry-based quantification.

| Property | Value | Reference |

| Formal Name | dodecanoic-2,2-d₂ acid | [1] |

| Synonyms | C12:0-d₂, Dodecanoic Acid-d₂, FA 12:0-d₂ | [1] |

| CAS Number | 64118-39-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂D₂O₂ | [1][3] |

| Linear Formula | CH₃(CH₂)₉CD₂CO₂H | [2] |

| Molecular Weight | 202.33 g/mol | [2][3][4] |

| Appearance | Solid, White to off-white | [1][2][3] |

| Melting Point | 44-46 °C (lit.) | [2] |

| Boiling Point | 225 °C / 100 mmHg (lit.) | [2] |

| Flash Point | > 113.00 °C (> 235.4 °F) | [2] |

| Isotopic Purity | ≥98-99% deuterated forms | [1][2] |

Solubility and Stability

The solubility and stability of this compound are critical for its application in various experimental protocols.

Solubility Profile

This compound is largely insoluble in water but shows good solubility in various organic solvents.

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [1] |

| DMSO | 20 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

| Parameter | Recommendation | Reference |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

| Shipping Conditions | Room temperature (continental US) | [1][3] |

| Storage Class | 11 - Combustible Solids | [2] |

Applications in Research

The primary application of this compound is as an internal standard for the precise quantification of its unlabeled counterpart, lauric acid, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its mass shift of +2 atomic mass units allows it to be distinguished from the endogenous analyte while sharing similar chemical and physical properties, ensuring comparable extraction efficiency and ionization response.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for quantifying endogenous lauric acid using this compound as an internal standard.

Biological Activity and Signaling Pathways

While this compound is primarily used as a stable isotope standard, its non-deuterated form, lauric acid, exhibits biological activity. It is known to induce the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This activation leads to the expression of downstream inflammatory mediators such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1]

Lauric Acid-Induced NF-κB Signaling Pathway

The diagram below outlines the signaling cascade initiated by lauric acid, leading to the activation of NF-κB.

Experimental Methodologies

The characterization and application of this compound involve several key analytical techniques. While specific, detailed protocols are often application-dependent, the principles of the core methodologies are described below.

Mass Spectrometry (MS)

-

Principle: Used for the quantification of lauric acid with this compound as an internal standard. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The distinct mass of this compound (M+2) allows for its simultaneous detection alongside the endogenous lauric acid (M).

-

Methodology:

-

Sample Preparation: A known quantity of this compound is added to the biological sample.

-

Extraction: Lipids, including both lauric acid and the internal standard, are extracted from the sample matrix using organic solvents.

-

Chromatographic Separation: The extracted lipids are separated using either Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization and Detection: The separated compounds are ionized (e.g., by electron ionization for GC-MS or electrospray ionization for LC-MS) and detected by the mass spectrometer.

-

Quantification: The peak area ratio of endogenous lauric acid to this compound is calculated and compared to a standard curve to determine the concentration of lauric acid in the original sample.

-

Melting Point Determination

-

Principle: This analysis determines the temperature at which the solid compound transitions to a liquid. The melting point range can also serve as an indicator of purity.

-

Methodology:

-

A small, powdered sample of this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is slowly increased.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For this compound, this is reported to be in the 44-46 °C range.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR is used to confirm the structure and isotopic labeling of the molecule. It provides detailed information about the chemical environment of atoms.

-

Methodology:

-

The this compound sample is dissolved in a deuterated solvent.

-

The sample is placed in a strong magnetic field within the NMR spectrometer.

-

Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

-

For this compound, ¹H NMR would confirm the absence of protons at the C-2 position, while ²H (Deuterium) NMR would show a signal corresponding to the deuterium atoms at that position, thus confirming the location of the isotopic label.

-

References

A Technical Guide to the Synthesis of Deuterated Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details established and emerging methodologies for the synthesis of deuterated lauric acid, a critical tool in metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. The following sections provide a comprehensive overview of various synthetic approaches, complete with detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific application.

Introduction

Deuterium-labeled compounds, such as deuterated lauric acid, offer a non-radioactive and effective means to trace the metabolic fate of molecules in biological systems. The substitution of hydrogen with its heavier isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry, allowing for precise quantification and differentiation from endogenous, unlabeled analogues. This guide explores three primary strategies for the synthesis of deuterated lauric acid: photocatalytic decarboxylative deuteration, catalytic hydrogen-deuterium (H/D) exchange, and specific chemical synthesis routes for selective deuteration.

Comparative Summary of Synthesis Methods

The selection of a synthesis method for deuterated lauric acid depends on the desired level and position of deuterium incorporation, as well as considerations of yield and scalability. The following table summarizes the key quantitative data associated with the methods detailed in this guide.

| Synthesis Method | Deuterium Source | Catalyst/Reagent | Position of Deuteration | Deuterium Incorporation | Yield | Key Advantages | Key Limitations |

| Photocatalytic Decarboxylative Deuteration | Heavy Water (D₂O) | Metal-loaded TiO₂ (e.g., Au/TiO₂) | Produces monodeuterated undecane | Up to 85.1% | ~15.3% (of deuterated undecane) | Mild reaction conditions, sustainable approach.[1] | Produces a deuterated alkane derivative, not lauric acid directly.[1] |

| Catalytic H/D Exchange | Heavy Water (D₂O) | Platinum on Carbon (Pt/C) | Perdeuteration (all non-exchangeable positions) | Up to 98% | High | High level of deuterium incorporation.[2] | Requires high temperature and pressure, multiple cycles may be needed.[2] |

| Specific Chemical Synthesis: Carboxyl-d | Heavy Water (D₂O) | Lauroyl Chloride | Carboxyl group (-COOD) | High | High | Specific deuteration at the carboxyl group.[3] | Limited to the carboxyl position. |

| Specific Chemical Synthesis: Terminal Methyl-d₃ | Methyl-d₃ Iodide | Silver Laurate | Terminal methyl group (-CD₃) | High | Excellent | Precise deuteration at the terminal methyl group. | Requires synthesis of a specific deuterated reagent. |

| Specific Chemical Synthesis: α-Methylene-d₂ | Deuterium Oxide | n-Decylmalonic Ester | α-Methylene group (-CD₂COOH) | High | Good | Specific deuteration at the α-position. | Multi-step synthesis. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Photocatalytic Decarboxylative Deuteration of Lauric Acid

This method results in the formation of monodeuterated undecane from lauric acid.

Materials:

-

Lauric acid

-

Heavy water (D₂O)

-

Gold-loaded titanium dioxide (Au/TiO₂) photocatalyst

-

Solvent (e.g., acetonitrile)

-

Photoreactor equipped with a light source (e.g., blue LEDs)

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, dissolve lauric acid (0.2 mmol) in a mixture of acetonitrile and heavy water (D₂O) (e.g., 4:1 v/v, 2 mL).

-

Add the Au/TiO₂ photocatalyst to the solution.

-

Seal the reaction vessel and place it in the photoreactor.

-

Irradiate the mixture with a light source (e.g., 45 W blue LEDs) at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 3 hours).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the photocatalyst.

-

The resulting solution contains monodeuterated undecane, which can be isolated and purified using standard chromatographic techniques.

Perdeuteration of Lauric Acid via Catalytic H/D Exchange

This method achieves a high level of deuterium incorporation across the entire molecule.

Materials:

-

Lauric acid

-

Heavy water (D₂O)

-

Platinum on carbon (Pt/C) catalyst

-

High-pressure reactor (e.g., Parr reactor)

Procedure:

-

Place lauric acid and a catalytic amount of Pt/C into a high-pressure reactor.

-

Add heavy water (D₂O) to the reactor.

-

Seal the reactor and purge with an inert gas.

-

Heat the reactor to a high temperature (e.g., 150-200 °C) under pressure.

-

Maintain the reaction under these conditions for a specified time (e.g., 24-48 hours) with stirring.

-

For higher deuterium incorporation, the process can be repeated by replacing the D₂O with a fresh batch and running the reaction for another cycle.[2]

-

After the final cycle, cool the reactor to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

The perdeuterated lauric acid can be extracted with an organic solvent and purified by recrystallization or chromatography.

Synthesis of Specifically Deuterated Lauric Acids

These methods allow for the precise placement of deuterium atoms at specific positions within the lauric acid molecule.

Materials:

-

Lauroyl chloride

-

Heavy water (D₂O)

-

Anhydrous ether

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve lauroyl chloride in anhydrous ether.

-

Slowly add a stoichiometric amount of heavy water (D₂O) to the solution with stirring.

-

A precipitate of DCl may form.

-

Stir the reaction mixture at room temperature for a sufficient time to ensure complete hydrolysis.

-

The ethereal solution is then washed with a small amount of D₂O, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield lauric acid-d.

Materials:

-

Silver laurate

-

Methyl-d₃ iodide

-

Anhydrous solvent (e.g., benzene or toluene)

Procedure:

-

In a flask protected from light, suspend silver laurate in an anhydrous solvent.

-

Add methyl-d₃ iodide to the suspension.

-

Heat the reaction mixture to reflux with stirring for several hours.

-

The reaction progress can be monitored by the precipitation of silver iodide.

-

After completion, cool the mixture and filter off the silver iodide.

-

The filtrate contains methyl-d₃ laurate.

-

The ester is then hydrolyzed using a deuterated base (e.g., NaOD in D₂O) to yield lauric acid-12,12,12-d₃.

Materials:

-

n-Decylmalonic ester

-

Sodium deuteroxide (NaOD) in D₂O

-

Deuterium sulfate (D₂SO₄)

Procedure:

-

Prepare a solution of sodium deuteroxide by reacting clean sodium with D₂O under an inert atmosphere.

-

Add n-decylmalonic ester to the NaOD solution and heat the mixture to just below boiling with stirring overnight.

-

Acidify the solution with deuterium sulfate until strongly acidic.

-

Extract the deuterated malonic acid derivative with ether.

-

Evaporate the ether to obtain the solid n-decylmalonic-d₂ acid-d₂.

-

Decarboxylate the deuterated malonic acid by heating it in a glycerine bath at approximately 140 °C to yield lauric acid-2,2-d₂.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

References

Applications of Lauric Acid-d2 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. Lauric acid-d2, a deuterium-labeled form of the medium-chain fatty acid, serves as an invaluable tool for researchers studying lipid metabolism. Its use allows for the precise tracking and quantification of lauric acid's absorption, transport, and conversion into various metabolites without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the applications of this compound as a metabolic tracer, complete with experimental protocols, quantitative data, and visual representations of metabolic pathways and workflows.

Core Principles of this compound Tracing

Lauric acid (C12:0) is a saturated medium-chain fatty acid that is rapidly absorbed and metabolized, primarily in the liver.[1][2][3] When this compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. The deuterium atoms act as a "tag," allowing researchers to distinguish the tracer from the endogenous pool of lauric acid. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify the deuterium-labeled molecules and their downstream metabolites.[4][5][6]

The primary applications of this compound as a metabolic tracer include:

-

Quantifying Fatty Acid Oxidation: Determining the rate at which lauric acid is broken down for energy production.

-

Tracing Fatty Acid Elongation and Desaturation: Following the conversion of lauric acid into longer-chain fatty acids like myristic acid and palmitic acid.[7]

-

Measuring Incorporation into Complex Lipids: Quantifying the esterification of lauric acid into triglycerides, phospholipids, and other lipid species.[7]

-

Investigating Metabolic Flux in Disease States: Understanding how conditions like metabolic syndrome, cardiovascular disease, and cancer alter lauric acid metabolism.[7]

Data Presentation: Quantitative Analysis of Lauric Acid Metabolism

The following tables summarize quantitative data from studies investigating the metabolic fate of lauric acid. While these studies did not exclusively use this compound, the metabolic principles are directly applicable to tracer experiments.

| Parameter | Value | Biological System | Citation |

| Cellular Uptake | 94.8 ± 2.2% | Cultured Rat Hepatocytes | [7] |

| Incorporation into Cellular Lipids | 24.6 ± 4.2% | Cultured Rat Hepatocytes | [7] |

| β-Oxidation | 38.7 ± 4.4% | Cultured Rat Hepatocytes | [7] |

| Incorporation into Triglycerides | 10.6 ± 4.6% | Cultured Rat Hepatocytes | [7] |

| Conversion to Palmitic Acid | Detected | Cultured Rat Hepatocytes | [7] |

Table 1: Metabolic Fate of Radiolabeled Lauric Acid in Cultured Rat Hepatocytes. This table presents the distribution of radiolabeled lauric acid into various metabolic pathways after a 4-hour incubation period.

| Lipid Fraction | Lauric Acid Content (%) | Biological System | Citation |

| Total Triacylglycerols | 2.0% | Rat Adipose Tissue | [8] |

Table 2: Incorporation of Lauric Acid into Adipose Tissue Triacylglycerols. This table shows the percentage of lauric acid found in the triacylglycerol fraction of adipose tissue in rats fed a coconut oil-enriched diet for six weeks.

Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection (Mouse Model)

This protocol outlines a general procedure for an in vivo study using this compound to trace fatty acid metabolism in mice.

1. Tracer Administration:

- Prepare a sterile formulation of this compound in a suitable vehicle, such as corn oil or a solution with a solubilizing agent like Tween 80.

- Administer the this compound tracer to mice via oral gavage or intravenous injection. The route of administration will depend on the specific research question (e.g., studying intestinal absorption vs. systemic metabolism).

- The dosage should be carefully calculated to be a true tracer amount that does not significantly perturb the endogenous lauric acid pool.

2. Sample Collection:

- At predetermined time points following tracer administration, collect blood samples via tail vein or cardiac puncture.

- Euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

- Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis to quench metabolic activity.

3. Sample Preparation (for GC-MS analysis):

- Plasma: Thaw plasma samples on ice. Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

- Tissues: Homogenize the frozen tissue samples in a suitable solvent. Perform lipid extraction.

- Derivatization: Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF3-methanol).

Protocol 2: GC-MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the analysis of deuterium-labeled fatty acids by GC-MS.

1. Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

- Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

2. GC-MS Parameters:

- Injector Temperature: Typically set around 250°C.

- Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate the FAMEs based on their boiling points.

- Carrier Gas: Helium at a constant flow rate.

- Ionization Mode: Electron ionization (EI).

- Mass Analyzer: Set to scan a mass range that includes the molecular ions and characteristic fragment ions of the FAMEs of interest (both labeled and unlabeled).

3. Data Analysis:

- Identify the peaks corresponding to the FAMEs of lauric acid, myristic acid, palmitic acid, etc., based on their retention times and mass spectra.

- Quantify the abundance of the deuterated (M+2) and non-deuterated (M) forms of each fatty acid by integrating the peak areas of their respective molecular ions or characteristic fragment ions.

- Calculate the isotopic enrichment to determine the proportion of the labeled tracer in each fatty acid pool.

Visualization of Pathways and Workflows

Signaling Pathway: Lauric Acid Activation of PPARα

Lauric acid can act as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake and oxidation.[8]

Caption: Lauric acid activation of the PPARα signaling pathway.

Experimental Workflow: this compound Metabolic Tracing

The following diagram illustrates a typical experimental workflow for a study utilizing this compound as a metabolic tracer.

Caption: General experimental workflow for this compound tracing.

Logical Relationship: Metabolic Fates of Lauric Acid

This diagram illustrates the primary metabolic pathways that this compound can enter upon its introduction into a cell.

Caption: Primary metabolic fates of this compound.

Conclusion

This compound is a versatile and powerful tool for elucidating the complexities of fatty acid metabolism. Its application in metabolic tracing studies provides quantitative insights into the dynamic processes of fatty acid oxidation, elongation, and incorporation into complex lipids. The detailed protocols and visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute robust metabolic studies using this compound. By leveraging this technology, the scientific community can continue to advance our understanding of lipid metabolism in both health and disease, paving the way for novel therapeutic interventions.

References

- 1. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. Quantitative analysis of uptake of free fatty acid by mammalian cells: lauric acid and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo incorporation of lauric acid into rat adipose tissue triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of palmitic and lauric acids on the phospholipid bilayer membrane conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Lauric Acid-d2 for Researchers and Drug Development Professionals

An in-depth exploration of commercial suppliers, analytical applications, and biological significance of deuterated lauric acid.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the procurement and application of high-purity, deuterium-labeled lauric acid (Lauric acid-d2). This document provides a comparative overview of commercial suppliers, detailed experimental protocols for its use as an internal standard, and a review of its role in cellular signaling pathways.

Commercial Availability of High-Purity Deuterated Lauric Acid

The selection of a suitable supplier for isotopically labeled compounds is critical for ensuring the accuracy and reproducibility of experimental results. High-purity this compound and its more heavily deuterated counterpart, Lauric acid-d23, are available from several reputable commercial suppliers. The following tables summarize the key specifications of these products to facilitate an informed purchasing decision.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment |

| Cayman Chemical | This compound | 64118-39-4 | C₁₂H₂₂D₂O₂ | ≥99% deuterated forms (d₁-d₂) |

| MedchemExpress | This compound | 64118-39-4 | C₁₂H₂₂D₂O₂ | Not specified |

Table 2: Commercial Suppliers of Lauric acid-d23

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment |

| Cayman Chemical | Lauric Acid-d23 | 59154-43-7 | C₁₂HD₂₃O₂ | ≥99% deuterated forms (d₁-d₂₃) |

| FB Reagents | Lauric Acid-d23 | 59154-43-7 | C₁₂HD₂₃O₂ | 98% D (>99% D available on request) |

| Sigma-Aldrich | Lauric-d23 acid | 59154-43-7 | CD₃(CD₂)₁₀CO₂H | ≥98 atom % D, ≥98% (CP) |

| MedchemExpress | Lauric acid-d23 | 59154-43-7 | C₁₂HD₂₃O₂ | Not specified |

Experimental Protocols: Quantification of Lauric Acid using this compound as an Internal Standard

Deuterated lauric acid is an ideal internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The near-identical chemical and physical properties of the deuterated and non-deuterated forms ensure they co-elute during chromatography and experience similar ionization efficiencies, allowing for precise correction of analytical variability.[1][2]

Sample Preparation for Fatty Acid Analysis

A robust sample preparation protocol is crucial for accurate lipid analysis. The following is a general workflow for the extraction of fatty acids from biological samples such as plasma or cell cultures.

Methodology:

-

Sample Collection: Collect blood plasma, cell pellets, or tissue samples and store them at -80°C until analysis.

-

Internal Standard Spiking: Prior to extraction, add a known amount of this compound (or Lauric acid-d23) in a suitable solvent (e.g., ethanol) to each sample. The amount of internal standard should be optimized to be within the linear range of the instrument's detector.

-

Lipid Extraction:

-

For Plasma: A common method is protein precipitation with a solvent like acetonitrile or methanol, followed by liquid-liquid extraction. For example, add 3 volumes of ice-cold methanol to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant containing the lipids can then be collected.

-

For Cells: Lyse the cells using a suitable buffer and extract the lipids using the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water).

-

-

Derivatization (for GC-MS): For GC-MS analysis, fatty acids are typically derivatized to increase their volatility. Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) using BF₃-methanol or to pentafluorobenzyl (PFB) esters.[3]

-

Analysis by GC-MS or LC-MS:

-

GC-MS: The derivatized fatty acids are separated on a suitable capillary column (e.g., a wax or polar-functionalized column) and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for targeted quantification.

-

LC-MS: The extracted lipids can be directly analyzed by reverse-phase liquid chromatography coupled to a mass spectrometer. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium formate to improve ionization.[4]

-

Biological Significance: Lauric Acid and the NF-κB Signaling Pathway

Lauric acid, a medium-chain saturated fatty acid, is not only an important energy source but also a signaling molecule that can modulate inflammatory pathways. One of the key pathways activated by lauric acid is the Nuclear Factor-kappa B (NF-κB) signaling cascade, primarily through the Toll-like receptor 4 (TLR4).[5][6]

The activation of TLR4 by lauric acid is a complex process that is thought to involve the dimerization of the receptor.[5] This dimerization initiates a downstream signaling cascade that can proceed through two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[6][7][8] Both pathways ultimately converge on the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). The phosphorylation and subsequent degradation of IκB release NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. shimadzu.com [shimadzu.com]

- 5. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Role of adaptor TRIF in the MyD88-independent toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Material Safety Data Sheet for Lauric Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Lauric acid-d2 (dodecanoic-2,2-d2 acid), a deuterated form of lauric acid. Given that specific toxicological and safety data for isotopically labeled compounds are often limited, this guide incorporates data from the unlabeled lauric acid where necessary, a standard practice based on the assumption of similar or identical properties.[1] This document is intended to serve as an essential resource for safe handling, storage, and use in a laboratory setting.

Section 1: Chemical Identification and Properties

This compound is a stable, isotopically labeled saturated fatty acid. It is primarily used as an internal standard for the quantification of lauric acid in various biological samples by mass spectrometry.[2][3]

| Identifier | Value |

| Chemical Name | dodecanoic-2,2-d2 acid[3] |

| Synonyms | This compound, C12:0-d2, Dodecanoic Acid-d2, FA 12:0-d2[3] |

| CAS Number | 64118-39-4[3] |

| Chemical Formula | C₁₂H₂₂D₂O₂[3] |

| Molecular Weight | 202.33 g/mol [4] |

| Physical and Chemical Properties | Value |

| Appearance | White, powdery solid[5][6] |

| Odor | Faint odor of bay oil or soap[5][6] |

| Melting Point | 44°C (111.2°F) (for lauric acid)[5][7] |

| Boiling Point | 298°C (568.4°F) (for lauric acid)[5] |

| Solubility | Insoluble in water.[7] Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3] |

| Purity | ≥99% deuterated forms (d₁-d₂)[3] |

Section 2: Hazard Identification and Toxicology

This compound is classified as causing skin irritation and serious eye irritation. While comprehensive toxicological data for the deuterated form is not available, the data for unlabeled lauric acid provides a basis for risk assessment.

| Toxicity Data (for Lauric Acid) | Value |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg (Rat)[1][8] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (Rabbit)[9] |

| Acute Inhalation Toxicity (LC50) | > 0.162 mg/l/4h (Rat)[9] |

| Skin Corrosion/Irritation | Non-irritating to skin (Rabbit)[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage[1][9][10] |

Health Hazard Information:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

-

Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.[1]

-

Eye Contact: Causes serious eye irritation and potential for serious eye damage.[1]

-

Ingestion: Harmful if swallowed.[1]

Section 3: Experimental Protocols

Detailed experimental protocols for toxicological and safety testing are typically standardized and follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For instance, the acute oral toxicity (LD50) data for lauric acid was obtained following OECD Test Guideline 401.[1][8] Skin and eye irritation studies often adhere to OECD Guidelines 404 and 405, respectively.[8] Researchers handling this compound should refer to these established protocols for designing and executing safety-related experiments.

Section 4: Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[1]

-

Skin Protection: Wear protective gloves and a lab coat.[1]

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[7]

Handling Procedures:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation where dust is formed.[1]

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store at room temperature away from light and moisture.[1]

-

Keep container tightly closed in a dry and well-ventilated place.

Section 5: Emergency Procedures and First Aid

In the event of exposure or spillage, the following procedures should be followed.

First-Aid Measures:

-

After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Response:

-

Use personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

-

Do not let the product enter drains.

Section 6: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the material to its final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. isotope.com [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. immunomart.com [immunomart.com]

- 5. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]

- 6. Lauric acid - Wikipedia [en.wikipedia.org]

- 7. lauricacid.com [lauricacid.com]

- 8. redox.com [redox.com]

- 9. carlroth.com [carlroth.com]

- 10. acs.org [acs.org]

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in lauric acid, a saturated medium-chain fatty acid. It delves into the analytical methodologies used to determine deuterium distribution, explores the known signaling pathways of lauric acid, and offers detailed experimental protocols for researchers in the field.

Natural Abundance of Deuterium in Fatty Acids

The natural abundance of deuterium (²H or D) on Earth is approximately 0.0156% of all hydrogen isotopes.[1] However, the distribution of deuterium within organic molecules, including fatty acids like lauric acid, is not uniform. This non-statistical distribution, known as site-specific natural isotopic fractionation (SNIF), arises from kinetic isotope effects during biosynthesis.

Table 1: Illustrative Site-Specific Deuterium Abundance in Fatty Acids

| Fatty Acid | Position | (D/H) ratio (ppm) - Representative Values |

| Oleic Acid | Methylene groups | 125.4 |

| C9 + C10 | 92.7 | |

| Linoleic Acid | Methylene groups | Varies along the chain |

| Desaturation sites | Shows distinct fractionation |

Note: These values are illustrative and sourced from studies on oleic and linoleic acids. Specific values for lauric acid would require experimental determination.

Signaling Pathways of Lauric Acid

Lauric acid is not merely a metabolic fuel but also an active signaling molecule implicated in various cellular processes. Understanding these pathways is crucial for drug development and research into its therapeutic potential.

Toll-Like Receptor 4 (TLR4) Signaling

Lauric acid can activate the Toll-Like Receptor 4 (TLR4) signaling pathway. This interaction can lead to the overexpression of genes involved in glycolysis, promoting the formation of glycolytic muscle fibers.

Caption: Lauric Acid activates TLR4 signaling.

Epidermal Growth Factor Receptor (EGFR) and Reactive Oxygen Species (ROS) Signaling

Lauric acid has been shown to induce the production of Reactive Oxygen Species (ROS) and stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). This signaling cascade can lead to antiproliferative and pro-apoptotic effects in cancer cells.

Caption: Lauric Acid induces apoptosis via ROS and EGFR.

Experimental Protocols

Accurate determination of the natural abundance of deuterium in lauric acid requires sophisticated analytical techniques. The two primary methods are Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ²H NMR spectroscopy allows for the site-specific determination of deuterium abundance within a molecule.

Methodology

-

Sample Preparation:

-

Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Saponify the lipid extract to release free fatty acids.

-

Methylate the fatty acids to produce fatty acid methyl esters (FAMEs) for improved volatility and chromatographic separation. A common method is transesterification using methanolic HCl or BF₃-methanol.

-

Purify the lauric acid methyl ester using techniques like column chromatography or preparative gas chromatography.

-

-

NMR Acquisition:

-

Dissolve the purified lauric acid methyl ester in a deuterated solvent with a known deuterium concentration to serve as an internal standard.

-

Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a deuterium probe.

-

Use a pulse sequence with a long relaxation delay to ensure full relaxation of all deuterium nuclei for accurate quantification.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to each chemically distinct deuterium position in the lauric acid methyl ester.

-

Calculate the site-specific (D/H)i ratio for each position by comparing the integral of the analyte signal to the integral of the internal standard with a known (D/H) ratio.

-

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS provides the bulk deuterium abundance of a molecule.

Methodology

-

Sample Preparation and Derivatization:

-

Follow the same lipid extraction, saponification, and methylation procedures as for ²H NMR to obtain lauric acid methyl ester (FAME).

-

-

GC Separation:

-

Inject the FAME sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column like a wax or a non-polar column like a DB-5).

-

Develop a temperature program that provides good separation of lauric acid methyl ester from other FAMEs in the mixture.

-

-

Combustion and IRMS Analysis:

-

The eluent from the GC column is directed into a high-temperature combustion furnace (typically >1400 °C) where the FAMEs are pyrolyzed to H₂ gas.

-

The H₂ gas is then introduced into the ion source of an isotope ratio mass spectrometer.

-

The IRMS measures the ratio of ²H¹H⁺ to ¹H₂⁺, which corresponds to the D/H ratio of the analyte.

-

-

Data Analysis and Correction:

-

The measured D/H ratio is expressed in delta (δ) notation relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

-

Corrections for instrumental fractionation and the contribution of the methyl group added during derivatization must be applied to obtain the true D/H ratio of the native lauric acid.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of the natural abundance of deuterium in lauric acid.

Caption: From sample to interpretation workflow.

This guide provides a foundational understanding of the natural abundance of deuterium in lauric acid and the methodologies to study it. Further research is warranted to establish a definitive quantitative profile for lauric acid and to fully elucidate the implications of its isotopic composition in biological systems.

References

A Technical Guide to Deuterated Lauric Acid Isotopologues: A Comparative Analysis of Lauric Acid-d2 and Lauric Acid-d23 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key differences, applications, and experimental considerations for two stable isotope-labeled forms of lauric acid: Lauric acid-d2 and Lauric acid-d23. This document is intended to assist researchers in selecting the appropriate isotopologue for their specific needs, particularly in the fields of metabolomics, pharmacokinetic studies, and cellular signaling research.

Introduction to Deuterated Lauric Acid

Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various biological processes, including energy metabolism and cellular signaling.[1] Stable isotope-labeled lauric acid, where hydrogen atoms are replaced with deuterium (a stable, non-radioactive isotope of hydrogen), serves as an invaluable tool for tracing the metabolic fate of lauric acid and for precise quantification in complex biological matrices.[2][3] The primary distinction between this compound and Lauric acid-d23 lies in the number and position of the deuterium atoms, which significantly impacts their application and analytical behavior.

Core Differences: this compound vs. Lauric acid-d23

The fundamental difference between these two isotopologues is the extent of deuteration. This compound is typically deuterated at the C-2 position (α-position to the carboxyl group), while Lauric acid-d23 is a per-deuterated molecule, meaning all 23 hydrogen atoms on the acyl chain have been replaced with deuterium. This distinction has profound implications for their use in mass spectrometry-based analyses.

Mass Shift and Isotopic Interference

The choice between a minimally deuterated and a per-deuterated standard is often dictated by the need to avoid isotopic interference. The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte can lead to an "M+2" peak that may overlap with the signal of a d2-labeled internal standard.[4]

-

This compound (M+2): With a mass shift of +2 Da, there is a potential for interference from the natural ¹³C isotopologues of endogenous lauric acid. This can be particularly problematic when the concentration of the endogenous analyte is high relative to the internal standard.[4]

-

Lauric acid-d23 (M+23): The substantial mass shift of +23 Da effectively moves the signal of the internal standard far from the isotopic cluster of the unlabeled analyte, thereby eliminating the risk of isotopic interference and ensuring more accurate quantification.[5]

Chromatographic Behavior

While stable isotope labeling is intended to create a chemically identical internal standard, the "deuterium isotope effect" can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the unlabeled analyte. This effect is generally more pronounced with a higher degree of deuteration. However, in most modern chromatographic systems, this effect is minimal and does not significantly impact co-elution and, therefore, the accuracy of quantification.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Lauric acid-d23, providing a clear comparison for researchers.

| Property | This compound (Dodecanoic-2,2-d2 acid) | Lauric acid-d23 (Dodecanoic-d23 acid) |

| CAS Number | 64118-39-4 | 59154-43-7 |

| Molecular Formula | C₁₂H₂₂D₂O₂ | C₁₂HD₂₃O₂ |

| Molecular Weight | ~202.33 g/mol | ~223.46 g/mol |

| Mass Shift (vs. Unlabeled) | +2 Da | +23 Da |

| Typical Isotopic Purity | ≥98 atom % D | ≥98 atom % D |

Table 1: Key Physicochemical Properties

| Application Suitability | This compound | Lauric acid-d23 |

| Internal Standard (GC-MS/LC-MS) | Good | Excellent |

| Metabolic Tracing | Good | Excellent |

| High Analyte Concentration | Caution Advised | Recommended |

| Low Analyte Concentration | Suitable | Suitable |

Table 2: Application Suitability Comparison

Experimental Protocols

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard (GC-MS)

This protocol provides a general workflow for the quantification of lauric acid in biological samples using either this compound or Lauric acid-d23 as an internal standard.[2][6]

1. Sample Preparation and Lipid Extraction:

- To a known quantity of sample (e.g., plasma, cell pellet, or tissue homogenate), add a precise amount of the deuterated lauric acid internal standard.

- Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.

2. Saponification and Derivatization:

- Saponify the lipid extract to release free fatty acids.

- Derivatize the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or by forming pentafluorobenzyl (PFB) esters.[7]

3. GC-MS Analysis:

- Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column for FAME analysis).

- Set the mass spectrometer to operate in either full scan mode or selected ion monitoring (SIM) mode to monitor the characteristic ions of unlabeled and deuterated lauric acid derivatives.

4. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard.

- Calculate the concentration of the analyte using a calibration curve prepared with known concentrations of unlabeled lauric acid and a fixed concentration of the deuterated internal standard.

Synthesis of Deuterated Lauric Acids (Conceptual Overview)

This compound (Dodecanoic-2,2-d2 acid): The synthesis of lauric acid deuterated at the α-position can be achieved through base-catalyzed H/D exchange. This involves treating lauric acid or its ester derivative with a deuterated solvent (e.g., D₂O) in the presence of a base. The enolizable α-protons are readily exchanged for deuterium.

Lauric acid-d23 (Dodecanoic-d23 acid): The synthesis of per-deuterated lauric acid is a more complex process that typically starts with a per-deuterated precursor. One common approach involves the use of per-deuterated starting materials that can be chemically converted to lauric acid through a series of reactions that maintain the deuterium labeling.

Signaling Pathways and Logical Relationships

Lauric acid has been shown to act as a signaling molecule, notably through the activation of the Toll-like Receptor 4 (TLR4) pathway, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes like Cyclooxygenase-2 (COX-2).[6][8][9][10][11][12]

Caption: Lauric Acid-Induced COX-2 Expression via TLR4/NF-κB Signaling.

Experimental Workflow for Metabolic Flux Analysis

Stable isotope tracers like Lauric acid-d23 are instrumental in metabolic flux analysis, allowing researchers to trace the incorporation of the fatty acid into various lipid pools and measure turnover rates.[13][14][15][16]

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lauric Acid Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 15. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Lauric Acid-d2 Labeling in Cell Culture: Application Notes for Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lauric acid, a 12-carbon saturated fatty acid, is not only a key component of cellular structures but also an active participant in various biological processes. Its involvement in cellular signaling pathways, energy metabolism, and post-translational modifications makes it a molecule of significant interest in biomedical research. Stable isotope labeling with deuterium-labeled lauric acid (lauric acid-d2) offers a powerful tool to trace its metabolic fate within cells. This technique allows for the precise quantification of this compound incorporation into lipids and acylated proteins using mass spectrometry, providing valuable insights into fatty acid metabolism and its downstream effects.

This protocol provides a detailed methodology for the application of this compound labeling in cell culture, enabling researchers to investigate the dynamics of fatty acid uptake, metabolism, and incorporation into various cellular components. The use of this compound as a tracer is a robust method for quantitative analysis in drug development and metabolic research.[1][2]

Experimental Protocols

Preparation of this compound-BSA Complex

Due to the low solubility of lauric acid in aqueous solutions, it must be complexed with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells in culture.[3][4][5][6][7][8]

Materials:

-

This compound

-

Ethanol, 100% (or DMSO)

-

Fatty acid-free BSA

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium

Procedure:

-

Prepare a 100 mM stock solution of this compound: Dissolve the required amount of this compound in 100% ethanol or DMSO.[2] For example, dissolve 20.23 mg of this compound (MW: 202.34 g/mol for d2 variant) in 1 mL of ethanol.

-

Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm to 37°C to aid dissolution.[3][4]

-

Complex this compound with BSA:

-

Warm the 10% BSA solution to 37°C.

-

Slowly add the 100 mM this compound stock solution to the BSA solution while gently vortexing or stirring. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1. For a 5:1 ratio, add 50 µL of 100 mM this compound to 1 mL of 10% BSA solution.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.[3][4]

-

-

Sterilization and Storage: Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter. The complex can be used immediately or stored at -20°C for future use.

Cell Culture and this compound Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound-BSA complex

-

Control vehicle (BSA solution prepared with the same amount of ethanol or DMSO as the this compound stock)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight.

-

Labeling:

-

Remove the growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add fresh culture medium containing the desired final concentration of the this compound-BSA complex. Typical final concentrations of lauric acid for cell treatment range from 50 µM to 200 µM.

-

For the control wells, add medium containing the vehicle control.

-

Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours). Incubation times should be optimized based on the metabolic processes being investigated.

-

Sample Preparation for Mass Spectrometry

Following labeling, cells are harvested, and lipids and proteins are extracted for mass spectrometric analysis.

Materials:

-

PBS, ice-cold

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Solid-phase extraction (SPE) cartridges for peptide cleanup

Procedure:

-

Cell Harvesting:

-

Place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

For lipid analysis, proceed with lipid extraction.

-

For protein analysis, lyse the cells by adding an appropriate volume of lysis buffer and scraping the cells.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or a similar lipid extraction method using a mixture of chloroform, methanol, and water.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).

-

-

Protein Digestion and Peptide Cleanup:

-

Quantify the protein concentration in the cell lysate.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Acidify the peptide solution and desalt using SPE cartridges.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

-

Data Presentation

The following tables represent hypothetical quantitative data obtained from a this compound labeling experiment followed by mass spectrometry analysis.

Table 1: Incorporation of this compound into Cellular Glycerolipids

| Lipid Species | Unlabeled (Control) (Peak Area) | This compound Labeled (Peak Area) | Fold Change of Labeled Species |

| Trilaurin (d0) | 1.2 x 10^6 | 0.8 x 10^6 | - |

| Trilaurin (d2) | Not Detected | 4.5 x 10^6 | - |

| Dilaurin-Monopalmitin (d0) | 8.5 x 10^5 | 5.1 x 10^5 | - |

| Dilaurin-Monopalmitin (d2) | Not Detected | 2.9 x 10^5 | - |

| Monolaurin-Dipalmitin (d0) | 2.1 x 10^6 | 1.8 x 10^6 | - |

| Monolaurin-Dipalmitin (d2) | Not Detected | 1.1 x 10^6 | - |

Table 2: Identification of this compound Acylated Peptides

| Protein | Peptide Sequence | Modification Site | Unlabeled (Control) (Intensity) | This compound Labeled (Intensity) |

| Protein Kinase C | KC QTVPSLCGK | Cys-5 | 3.2 x 10^4 | 9.8 x 10^4 |

| G-protein subunit alpha | GC GLYEDNEK | Cys-3 | 1.5 x 10^5 | 4.7 x 10^5 |

| Ras-related protein Rab-5A | SC NLLSFK | Cys-2 | 7.8 x 10^4 | 2.1 x 10^5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound labeling in cell culture.

Lauric Acid Signaling Pathways

Caption: Key signaling pathways activated by lauric acid.

References

- 1. academic.oup.com [academic.oup.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 4. wklab.org [wklab.org]

- 5. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]

- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry (GC-MS) analysis of Lauric acid-d2.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid-d2 (dodecanoic-2,2-d2 acid) is a stable isotope-labeled form of lauric acid, a medium-chain saturated fatty acid.[1] Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of unlabeled lauric acid in various biological and pharmaceutical matrices by gas chromatography-mass spectrometry (GC-MS).[1][2] Its distinct mass shift allows for clear differentiation from the endogenous analyte, minimizing analytical interference and improving the accuracy of quantitative assays. This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation of this compound.

Lauric acid is naturally found in high concentrations in coconut and palm kernel oils and is used in the production of surfactants, food additives, and cosmetics.[3] Accurate quantification of lauric acid is crucial in various fields, including metabolic research, drug development, and quality control of food and cosmetic products. The use of a deuterated internal standard like this compound is the gold standard for such analyses.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the GC-MS analysis of this compound. The following protocol is adapted from established methods for fatty acid analysis and may require optimization for specific matrices.[4][5]

Materials and Reagents

-

This compound (Molecular Formula: C12H22D2O2, Formula Weight: 202.3)[1][6]

-

Unlabeled Lauric Acid (for calibration curve)

-

Methanol (GC grade)

-

Hexane (GC grade)

-

0.5 M Sodium Methoxide in Methanol

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Sample Vials (2 mL, glass with PTFE-lined caps)

-

GC Vials with inserts

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)

Derivatization is a critical step to increase the volatility of fatty acids for GC analysis.[5] The following protocol describes a common method for converting fatty acids to their methyl esters (FAMEs).

-

Sample Aliquoting: Place an appropriate amount of the sample containing lauric acid into a 2 mL glass vial.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 mg/mL solution in methanol) to the sample vial. For the calibration curve, add the same amount of this compound to vials containing varying known concentrations of unlabeled lauric acid.

-

Transesterification: Add 1 mL of 0.5 M sodium methoxide in methanol to the vial.[5]

-

Heating: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 15 minutes in a heating block or water bath.[5]

-

Extraction: Allow the vial to cool to room temperature. Add 1 mL of hexane and vortex for 1 minute.[5]

-

Washing: Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.[5]

-

Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear separation of the organic and aqueous layers.[5]

-

Collection and Drying: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]

-

Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.[5]

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent[5] |

| Mass Spectrometer | Agilent 5977A MSD or equivalent[5] |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[5] |

| Injector Temperature | 250°C[5] |

| Injection Volume | 1 µL[5] |

| Injection Mode | Split (e.g., 50:1 split ratio)[5] |

| Carrier Gas | Helium[5] |

| Flow Rate | 1.0 mL/min (Constant Flow)[5] |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min[5] |

| Transfer Line Temp. | 250°C[5] |

| Ion Source Temp. | 230°C[5] |

| Quadrupole Temp. | 150°C[5] |

| Ionization Mode | Electron Ionization (EI)[5] |

| Electron Energy | 70 eV[5] |

| Mass Scan Range | m/z 40-400[5] |

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative analysis is performed by creating a standard curve. The ratio of the peak area of the analyte (unlabeled lauric acid methyl ester) to the peak area of the internal standard (this compound methyl ester) is plotted against the concentration of the analyte.

Table 1: Key Quantitative Data for this compound and its Methyl Ester

| Compound | Molecular Formula | Formula Weight ( g/mol ) | Expected Retention Time (min) * | Characteristic m/z (EI) of Methyl Ester |

| This compound | C12H22D2O2 | 202.3[1][6] | N/A (after derivatization) | N/A |

| This compound Methyl Ester | C13H24D2O2 | 216.37 | ~13.15[5] | 216 (M+), 173, 145, 87, 74 |

| Lauric Acid Methyl Ester | C13H26O2 | 214.35 | ~13.15[5] | 214 (M+), 171, 143, 87, 74[7] |

*Retention times are approximate and can vary based on the specific GC column and conditions used. The deuterated and non-deuterated forms are expected to have very similar retention times.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound as an internal standard.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of lauric acid using this compound as an internal standard with GC-MS. The described sample preparation with derivatization to FAMEs and the specified GC-MS conditions offer a robust and reliable method for researchers, scientists, and drug development professionals.[5] The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative bioanalytical and related studies. The provided workflow and parameters can serve as a strong foundation for method development and validation for the analysis of lauric acid in various complex matrices.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Fatty Acid Quantification Using Lauric Acid-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of fatty acids in various biological samples using deuterated lauric acid as an internal standard. The methodologies described are applicable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms, making them suitable for a wide range of research applications, including drug discovery, metabolomics, nutritional science, and clinical research.[1]

The use of a stable isotope-labeled internal standard like lauric acid-d2 is critical for correcting for variability during sample preparation and analysis. This approach ensures high accuracy and precision by allowing the analyte to be distinguished from the standard by its mass-to-charge ratio while they co-elute.[1]

Key Applications

-

Drug Discovery: Screening for compounds that modulate fatty acid metabolism and signaling pathways.[1]

-

Metabolomics: Profiling the fatty acid composition in biological samples to identify potential disease biomarkers.[1]

-

Nutritional Science: Assessing the impact of dietary interventions on fatty acid profiles.[1]

-

Clinical Research: Investigating the role of fatty acids in metabolic diseases such as diabetes and obesity.[1]

Signaling Pathways Involving Fatty Acids

Fatty acids are not merely metabolic intermediates; they are also crucial signaling molecules that regulate a variety of cellular processes. A key pathway involves the Peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that act as transcription factors. Fatty acids and their derivatives serve as natural ligands for PPARs, and their activation leads to the regulation of genes involved in lipid and glucose metabolism, including the uptake, utilization, and catabolism of fatty acids.[1]

Caption: PPAR signaling pathway activated by fatty acids.

Experimental Workflow for Fatty Acid Quantification

The general workflow for the quantitative analysis of fatty acids from biological samples using a deuterated internal standard is outlined below. This process involves sample preparation, extraction, derivatization (for GC-MS), and subsequent analysis by mass spectrometry.

Caption: General workflow for fatty acid quantification.

Experimental Protocols

GC-MS Protocol for Total Fatty Acid Analysis

This protocol describes a standard method for the extraction and quantification of total fatty acids from biological samples using negative ion chemical ionization GC-MS.[2][3]

Materials:

-

Biological sample (cells, plasma, tissue)

-

Deuterated internal standard mix including this compound (or other deuterated forms like d3)

-

Methanol

-

Hydrochloric Acid (HCl)

-

Iso-octane

-

Potassium Hydroxide (KOH)

-

Pentafluorobenzyl bromide (PFBBr) in acetonitrile

-

Diisopropylethylamine (DIPEA) in acetonitrile

Procedure:

-

Sample Preparation:

-

Extraction:

-

Add iso-octane to the sample, vortex thoroughly, and centrifuge to separate the layers.[4]

-

Transfer the upper iso-octane layer containing free fatty acids to a clean tube.[4]

-

For total fatty acid analysis, subject the remaining methanol fraction to saponification with KOH, followed by acidification and a second extraction with iso-octane.[4]

-

-

Derivatization:

-

Final Preparation for GC-MS:

LC-MS/MS Protocol for Fatty Acid Analysis

This protocol provides a method for the quantitative analysis of fatty acids using LC-MS/MS, which often does not require derivatization.

Materials:

-

Biological sample (plasma, urine, saliva, etc.)

-

Deuterated internal standard mix including this compound

-

Methanol

-

Acetonitrile

-

Ammonium formate

-

Protein precipitation or Solid-Phase Extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Perform chromatographic separation using a suitable column (e.g., C18 or phenyl).[6]

-

The mobile phase typically consists of a gradient of acetonitrile and water with an additive like ammonium formate to improve ionization.[6]

-

Detection is performed by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[5]

-

Data Presentation and Quantification

Quantification is achieved by creating a standard curve. This involves preparing a series of calibration standards with known concentrations of the non-labeled fatty acid and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Standard Curve Data for Lauric Acid Quantification

| Standard Concentration (µg/mL) | Analyte Peak Area (Lauric Acid) | Internal Standard Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,000 | 1,500,000 | 0.01 |

| 0.5 | 75,000 | 1,500,000 | 0.05 |

| 1.0 | 150,000 | 1,500,000 | 0.10 |

| 5.0 | 750,000 | 1,500,000 | 0.50 |

| 10.0 | 1,500,000 | 1,500,000 | 1.00 |

| 25.0 | 3,750,000 | 1,500,000 | 2.50 |

| 50.0 | 7,500,000 | 1,500,000 | 5.00 |

A linear regression of the standard curve is then used to determine the concentration of lauric acid in the unknown biological samples based on their measured peak area ratios.

Table 2: Example Quantification of Lauric Acid in Biological Samples

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |

| Plasma Sample 1 | 450,000 | 1,480,000 | 0.304 | 3.04 |

| Plasma Sample 2 | 620,000 | 1,510,000 | 0.411 | 4.11 |

| Cell Lysate 1 | 210,000 | 1,520,000 | 0.138 | 1.38 |

| Cell Lysate 2 | 350,000 | 1,490,000 | 0.235 | 2.35 |

Troubleshooting and Considerations

-

Choice of Deuterated Standard: While this document focuses on this compound, other deuterated forms such as lauric acid-d3 and lauric acid-d23 are also commercially available and can be used.[2][7] The choice may depend on the specific mass shift required to avoid isotopic overlap with the native analyte.

-

Purity of Standards: It is crucial to use high-purity deuterated and non-deuterated standards (ideally ≥98% isotopic enrichment and >99% chemical purity) to ensure accurate quantification and minimize interference.[4]

-

Matrix Effects: Biological samples can contain components that interfere with the ionization of the analyte and internal standard in LC-MS analysis. Proper sample cleanup, such as protein precipitation or SPE, is essential to mitigate these matrix effects.[4]

-

Derivatization Efficiency: For GC-MS analysis, ensure complete and reproducible derivatization by optimizing reaction conditions (time, temperature, and reagent concentrations).

References

- 1. benchchem.com [benchchem.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. lipidmaps.org [lipidmaps.org]

- 4. benchchem.com [benchchem.com]

- 5. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. caymanchem.com [caymanchem.com]

Application Note: Measuring Fatty Acid Synthesis via Elongation using Deuterated Lauric Acid (Lauric Acid-d2)

References

- 1. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acids in the de novo lipogenesis pathway and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Administration of Lauric Acid-d2 for Animal Studies

Introduction

Lauric acid-d2 (dodecanoic acid-d2) is a stable isotope-labeled saturated fatty acid used as a tracer in metabolic research.[1] Its deuterium label allows for the precise tracking and quantification of exogenous lauric acid as it is absorbed, distributed, and metabolized within a biological system. These studies are critical for understanding fatty acid uptake, energy metabolism, lipid synthesis, and the physiological effects of medium-chain fatty acids.[2] The primary analytical methods for detecting this compound and its downstream metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Applications

-

Metabolic Flux Analysis: Tracing the flux of carbon atoms from lauric acid through key metabolic pathways such as beta-oxidation, the TCA cycle, and lipogenesis.[3][4]

-